N-(4-Hydroxy-2-nitrophenyl)-3,4-dimethoxybenzene-1-sulfonamide
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Overview
Description
N-(4-Hydroxy-2-nitrophenyl)-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound characterized by the presence of hydroxy, nitro, methoxy, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-2-nitrophenyl)-3,4-dimethoxybenzene-1-sulfonamide typically involves the nitration of 4-hydroxyaniline followed by sulfonation and methoxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxy-2-nitrophenyl)-3,4-dimethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Hydroxy-2-nitrophenyl)-3,4-dimethoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-2-nitrophenyl)-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups can participate in redox reactions, while the sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy groups may also influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Hydroxy-2-nitrophenyl)acetamide
- N-(4-Methoxy-2-nitrophenyl)acetamide
Uniqueness
N-(4-Hydroxy-2-nitrophenyl)-3,4-dimethoxybenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and nitro groups allows for diverse reactivity, while the sulfonamide group enhances its potential as a bioactive compound. The methoxy groups further contribute to its chemical stability and solubility.
Properties
CAS No. |
920527-23-7 |
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Molecular Formula |
C14H14N2O7S |
Molecular Weight |
354.34 g/mol |
IUPAC Name |
N-(4-hydroxy-2-nitrophenyl)-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C14H14N2O7S/c1-22-13-6-4-10(8-14(13)23-2)24(20,21)15-11-5-3-9(17)7-12(11)16(18)19/h3-8,15,17H,1-2H3 |
InChI Key |
ZTJHJHRXKDDPBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)O)[N+](=O)[O-])OC |
Origin of Product |
United States |
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